molecular formula C24H26N4O2 B13391895 N-[4-[3-cyano-1-(2-methylpropyl)indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide

N-[4-[3-cyano-1-(2-methylpropyl)indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide

Cat. No.: B13391895
M. Wt: 402.5 g/mol
InChI Key: OOGHGWKBJXQNEJ-UHFFFAOYSA-N
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Description

AZ PFKFB3 26 is a potent and selective inhibitor of the metabolic kinase 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3. This compound has an inhibitory concentration (IC50) of 23 nanomolar for 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3, making it highly effective in targeting this enzyme . The compound is used primarily in research settings to study the role of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 in various biological processes, including glycolysis and cellular metabolism.

Preparation Methods

The synthetic routes and reaction conditions for AZ PFKFB3 26 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of specific bonds and functional groups that confer its inhibitory properties. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

AZ PFKFB3 26 primarily undergoes reactions typical of organic compounds with similar functional groups. These reactions include:

    Reduction: Reduction reactions may also occur, altering the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions for these reactions would depend on the specific functional groups present in the compound. Major products formed from these reactions would vary based on the type of reaction and the reagents used.

Scientific Research Applications

AZ PFKFB3 26 has several scientific research applications, including:

    Chemistry: Used to study the inhibition of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 and its effects on glycolysis.

    Biology: Employed in research on cellular metabolism and energy production, particularly in the context of cancer and other diseases.

    Medicine: Investigated for its potential therapeutic applications in diseases where 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 plays a critical role, such as cancer and metabolic disorders.

Mechanism of Action

AZ PFKFB3 26 exerts its effects by selectively inhibiting the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3. This enzyme plays a crucial role in glycolysis by regulating the levels of fructose-2,6-bisphosphate, a key activator of phosphofructokinase-1. By inhibiting 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3, AZ PFKFB3 26 reduces glycolytic flux, thereby affecting cellular energy production and metabolism . This inhibition can lead to decreased cell proliferation and increased apoptosis, particularly in cancer cells .

Comparison with Similar Compounds

Similar compounds to AZ PFKFB3 26 include other inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3, such as:

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[4-[3-cyano-1-(2-methylpropyl)indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C24H26N4O2/c1-16(2)14-28-15-17(13-25)21-12-20(9-10-23(21)28)30-19-7-5-18(6-8-19)27-24(29)22-4-3-11-26-22/h5-10,12,15-16,22,26H,3-4,11,14H2,1-2H3,(H,27,29)

InChI Key

OOGHGWKBJXQNEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C2=C1C=CC(=C2)OC3=CC=C(C=C3)NC(=O)C4CCCN4)C#N

Origin of Product

United States

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